Cas no 1326867-60-0 (4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline)

4-(4-Benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is a fluorinated quinoline derivative featuring a benzylpiperidine and piperidine-1-carbonyl substitution. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive compounds. The fluorine substitution enhances metabolic stability and binding affinity, while the benzylpiperidine moiety may contribute to CNS-targeted activity. The piperidine-1-carbonyl group introduces conformational flexibility, facilitating interactions with diverse biological targets. This compound is suited for research applications in drug discovery, especially in the exploration of kinase inhibitors or GPCR modulators. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of novel pharmacophores.
4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline structure
1326867-60-0 structure
Product name:4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
CAS No:1326867-60-0
MF:C27H30FN3O
MW:431.545010089874
CID:5322107

4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • (4-(4-benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
    • 4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
    • [4-(4-benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl](piperidin-1-yl)methanone
    • STL128301
    • [4-(4-benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
    • Inchi: 1S/C27H30FN3O/c28-22-9-10-25-23(18-22)26(24(19-29-25)27(32)31-13-5-2-6-14-31)30-15-11-21(12-16-30)17-20-7-3-1-4-8-20/h1,3-4,7-10,18-19,21H,2,5-6,11-17H2
    • InChI Key: QWRHFVUTNKMEHV-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C(C=1)=C(C(=CN=2)C(N1CCCCC1)=O)N1CCC(CC2C=CC=CC=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 610
  • XLogP3: 5.4
  • Topological Polar Surface Area: 36.4

4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-6632-2μmol
4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
1326867-60-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-6632-1mg
4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
1326867-60-0
1mg
$54.0 2023-09-07
Life Chemicals
F6609-6632-2mg
4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
1326867-60-0
2mg
$59.0 2023-09-07
Life Chemicals
F6609-6632-3mg
4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
1326867-60-0
3mg
$63.0 2023-09-07
Life Chemicals
F6609-6632-4mg
4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
1326867-60-0
4mg
$66.0 2023-09-07
Life Chemicals
F6609-6632-5μmol
4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
1326867-60-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-6632-10μmol
4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
1326867-60-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-6632-10mg
4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
1326867-60-0
10mg
$79.0 2023-09-07
Life Chemicals
F6609-6632-5mg
4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline
1326867-60-0
5mg
$69.0 2023-09-07

Additional information on 4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline

Introduction to 4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline (CAS No. 1326867-60-0) in Modern Chemical Biology

4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline, identified by its unique Chemical Abstracts Service (CAS) number 1326867-60-0, represents a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of both benzylpiperidine and fluoroquinoline moieties suggests a multifaceted pharmacophoric profile, making it a subject of intense interest for medicinal chemists and biologists.

The structural composition of 4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is notable for its combination of nitrogen-rich heterocycles and fluorinated aromatic systems. The benzylpiperidine moiety is often associated with enhanced binding affinity and selectivity in drug interactions, while the fluoroquinoline scaffold is well-documented for its broad-spectrum antimicrobial properties. The incorporation of a fluoro substituent at the 6-position of the quinoline ring further modulates the electronic properties of the molecule, potentially influencing its metabolic stability and bioavailability.

In recent years, the field of chemical biology has seen remarkable advancements in the design and synthesis of novel heterocyclic compounds. Among these, quinoline derivatives have been extensively studied for their pharmacological efficacy. The compound 4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline exemplifies this trend, as it integrates multiple pharmacologically relevant motifs into a single molecular entity. This approach not only enhances the complexity of the compound but also opens up new avenues for therapeutic intervention.

One of the most compelling aspects of this compound is its potential as a scaffold for developing new drugs targeting various biological pathways. The benzylpiperidine moiety, in particular, has been implicated in interactions with G-protein coupled receptors (GPCRs), which are pivotal in signal transduction processes within cells. By modifying this region, researchers can fine-tune the binding properties of the molecule to achieve higher selectivity and potency. Similarly, the fluoroquinoline core offers opportunities for designing compounds with improved pharmacokinetic profiles.

Recent studies have highlighted the importance of fluorine atoms in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and electronic properties of molecules. The presence of a fluoro substituent at the 6-position of the quinoline ring in 4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is particularly noteworthy, as it can enhance the compound's interaction with biological targets while minimizing off-target effects. This feature is especially valuable in drug development, where selectivity is a critical factor.

The synthesis of 4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include nucleophilic substitution reactions, cyclization processes, and functional group interconversions. The use of advanced catalytic systems has enabled more efficient and scalable synthesis routes, making it feasible to produce larger quantities of this compound for further study.

In terms of biological activity, preliminary investigations suggest that 4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline exhibits promising properties as an inhibitor of certain enzymes involved in cancer cell proliferation. The combination of piperidine-based moieties with a fluoroquinoline scaffold appears to disrupt critical signaling pathways in tumor cells, leading to growth inhibition. These findings align with broader trends in oncology research, where targeted therapies are being developed to address specific molecular vulnerabilities in cancer.

The compound's potential extends beyond oncology; it may also find applications in treating infectious diseases and neurodegenerative disorders. The structural features that make it effective against cancer cells could be leveraged to develop treatments for other pathologies by further optimizing its pharmacological profile. Collaborative efforts between synthetic chemists and biologists are essential to explore these possibilities fully.

As computational methods advance, virtual screening techniques are becoming increasingly valuable in identifying promising candidates like 4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline for further experimental validation. These methods allow researchers to predict binding affinities and interactions with biological targets with high accuracy, thereby accelerating the drug discovery process. Integrating such computational tools with traditional experimental approaches can significantly enhance the efficiency of developing novel therapeutic agents.

The future prospects for 4-(4-benzylpiperidin-1-yl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline are bright, given its unique structural features and demonstrated biological activity. Ongoing research aims to refine its chemical structure to improve its efficacy and safety profiles while reducing potential side effects. By leveraging cutting-edge synthetic methodologies and interdisciplinary collaboration, scientists are poised to unlock new therapeutic possibilities with this compound.

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